Ethyl 6-(aminomethyl)nicotinate dihydrochloride
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Overview
Description
Ethyl 6-(aminomethyl)nicotinate dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N2O2 It is a derivative of nicotinic acid, featuring an ethyl ester group and an aminomethyl substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(aminomethyl)nicotinate dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is esterified to form ethyl nicotinate.
Aminomethylation: The ethyl nicotinate undergoes aminomethylation, where a formaldehyde and ammonia or an amine source are used to introduce the aminomethyl group at the 6-position of the pyridine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild acidic or basic conditions.
Substitution: Halides, alkoxides, and appropriate solvents like ethanol or methanol.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Ethyl 6-(aminomethyl)nicotinate dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 6-(aminomethyl)nicotinate dihydrochloride exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may interact with nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound could influence pathways related to inflammation, oxidative stress, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Ethyl 6-(aminomethyl)nicotinate dihydrochloride can be compared with other nicotinic acid derivatives:
Similar Compounds: Ethyl nicotinate, 6-aminonicotinic acid, and methyl 6-(aminomethyl)nicotinate.
Uniqueness: The presence of both the ethyl ester and aminomethyl groups at specific positions on the pyridine ring distinguishes it from other derivatives, potentially offering unique pharmacological or chemical properties.
This compound stands out due to its versatile applications and the specific structural modifications that enhance its utility in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 6-(aminomethyl)pyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;;/h3-4,6H,2,5,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOLFQRBEQKDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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